Kakkalide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Kakkalide has a broad spectrum of applications in scientific research:

Chemistry: Used as a model compound for studying glycosylation reactions and isoflavonoid chemistry.

Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, liver complications, and metabolic disorders

Mecanismo De Acción

Target of Action

Kakkalide, also known as irisolidone 7-xylosylglucoside, is an isoflavonoid found in Puerariae flos, Pueraria lobata, and Flos Puerariae . The primary targets of this compound are Nuclear Factor-kappa B (NF-κB) and Lactate Dehydrogenase (LDH) . NF-κB is a transcription factor that regulates inflammatory responses, cellular proliferation, and cell adhesion . LDH is an enzyme involved in the conversion of lactate to pyruvate, a critical step in cellular respiration .

Mode of Action

This compound and its metabolite, Irisolidone, inhibit the activation of NF-κB . They down-regulate the gene expression of cytokines such as Tumor Necrosis Factor alpha (TNF-α) and Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2) . These agents also inhibit the phosphorylation of IκB-α, a protein that inhibits NF-κB, and prevent the nuclear translocation of NF-κB .

Biochemical Pathways

The inhibition of NF-κB activation by this compound and Irisolidone affects the inflammatory response pathway . This results in the reduction of pro-inflammatory cytokines, TNF-α and IL-1β, and inflammatory mediators, Nitric Oxide (NO) and Prostaglandin E2 (PGE2), in lipopolysaccharide (LPS)-stimulated peritoneal macrophages .

Pharmacokinetics

The metabolism of this compound results in several metabolites, including Irisolidone . Over a 72-hour period, about 13.2% of this compound is excreted as seven metabolites in urine . Irisolidone-7-O-glucuronide excretion in bile accounts for 3.8% of the dose, while this compound and Irisolidone excretion in feces account for 2.1% and 0.7% of the dose, respectively . The extensive metabolism of this compound may be one of the reasons for its low bioavailability .

Result of Action

This compound has been shown to have a wide range of bioactivities in medicine . It is effective in inflammatory diseases, prostaglandin E2 production, liver complications, gastric injury, alcoholism, insulin-resistant endothelial dysfunction, aldose reductase enzyme, hyperlipidemia, estrogenic activity, and stroke .

Análisis Bioquímico

Biochemical Properties

Kakkalide interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It has been found to be effective in inflammatory diseases, prostaglandin E2 production, liver complications, gastric injury, alcoholism, insulin-resistant endothelial dysfunction, and aldose reductase .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It down-regulates the gene expression of cytokines like tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the phosphorylation of IκB-α and the nuclear translocation of nuclear factor-kappa B (NF-κB) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Kakkalide can be synthesized through various chemical reactions involving the glycosylation of irisolidone. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to achieve the desired glycoside formation .

Industrial Production Methods: In an industrial setting, this compound is often extracted from the flowers of Pueraria lobata using solvent extraction methods. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps including chromatography to isolate the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: Kakkalide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, including irisolidone.

Reduction: Reduction reactions can convert this compound into its aglycone form, irisolidone.

Hydrolysis: Enzymatic or acidic hydrolysis can break down this compound into its constituent sugar and aglycone parts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Hydrolysis: Acidic conditions using hydrochloric acid or enzymatic conditions using glycosidases are typical.

Major Products:

Oxidation: Irisolidone and other oxidized metabolites.

Reduction: Irisolidone.

Hydrolysis: Irisolidone and sugars.

Comparación Con Compuestos Similares

Irisolidone: A metabolite of kakkalide with similar bioactivities but more potent effects.

Tectorigenin: Another isoflavonoid with anti-inflammatory and antioxidant properties.

Biochanin A: An isoflavonoid known for its estrogenic and antioxidant activities.

Uniqueness of this compound: this compound is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, irisolidone. Additionally, this compound’s ability to modulate multiple biological pathways makes it a versatile compound in both research and therapeutic contexts .

Actividad Biológica

Kakkalide, a bioactive compound derived from the flower of Pueraria lobata, has garnered attention for its potential therapeutic effects, particularly in the context of inflammatory diseases and oxidative stress. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound is primarily found in Pueraria lobata, commonly known as kudzu. It is often metabolized to irisolidone by gut microbiota, which contributes to its biological effects. The compound is known for its anti-inflammatory properties and has been studied for its role in various health conditions.

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Inflammatory Pathways : this compound has been shown to inhibit lipopolysaccharide (LPS)-stimulated activation of NF-κB and expression of TNF-α in macrophages. This inhibition leads to reduced inflammation in various models of colitis .

- Gut Microbiota Modulation : Research indicates that this compound can alter the composition of gut microbiota, decreasing harmful bacteria such as Proteobacteria while promoting beneficial strains like Akkermansia .

- Oxidative Stress Reduction : this compound is involved in ameliorating oxidative stress by regulating the MAPK pathway, which subsequently reduces inflammatory mediators and restores antioxidant enzyme activity .

Anti-Colitic Effects

A study examined the effects of this compound and its metabolite irisolidone on mice with 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis. Key findings included:

- Both compounds significantly alleviated colon shortening and myeloperoxidase activity.

- They protected against epithelial cell disruption and reduced infiltration of inflammatory macrophages.

- This compound was less effective than irisolidone in modulating M1 and M2 macrophage markers, indicating a potential hierarchy in their anti-inflammatory efficacy .

Case Studies on Alcoholic Liver Disease

In another study involving extracts from Pueraria lobata, this compound was part of a mixture that demonstrated therapeutic effects on alcoholic liver disease. The extract improved lipid metabolism and reduced inflammatory cell infiltration. Notably, it also modulated histopathological scores associated with liver damage .

Data Table: Summary of Key Studies on this compound

Propiedades

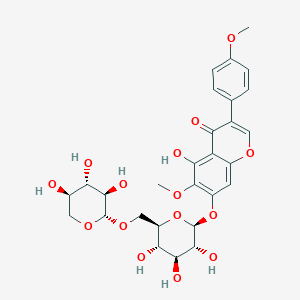

IUPAC Name |

5-hydroxy-6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)13-8-39-15-7-16(26(38-2)22(33)18(15)19(13)30)42-28-25(36)23(34)21(32)17(43-28)10-41-27-24(35)20(31)14(29)9-40-27/h3-8,14,17,20-21,23-25,27-29,31-36H,9-10H2,1-2H3/t14-,17-,20+,21-,23+,24-,25-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVAYNGFFDZGDR-CIJVEFAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207003 | |

| Record name | Kakkalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58274-56-9 | |

| Record name | Kakkalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58274-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kakkalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058274569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kakkalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the precise mechanism of action for Kakkalide is still under investigation, research suggests several key interactions and downstream effects:

- HMG-CoA Reductase Inhibition: this compound, and more potently, its metabolite irisolidone, exhibit inhibitory activity against HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, ] This inhibition leads to a reduction in serum cholesterol and triglyceride levels. []

- Anti-inflammatory Effects: this compound and irisolidone demonstrate anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of inflammatory responses. [] This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-8. [, ]

- Antioxidant Activity: Irisolidone, a metabolite of this compound, exhibits antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD). [, ] This protective effect helps mitigate oxidative stress and cellular damage.

A:

- Spectroscopic Data: While specific spectroscopic data is not provided in the provided abstracts, research typically utilizes techniques like UV, IR, mass spectrometry, and NMR to elucidate the structure of this compound and its metabolites. [, , ]

A: Studies on the pharmacokinetics of this compound demonstrate that it undergoes extensive metabolism in rats, with urine being the primary route of elimination. [, ] The major metabolite identified in rat urine is irisolidone-7-O-glucuronide. [] While specific ADME (absorption, distribution, metabolism, excretion) data in humans is limited, research indicates that this compound is metabolized by human intestinal microflora into irisolidone, which may be the primary bioactive form in vivo. [, , ] The pharmacodynamics of this compound and irisolidone involve their interactions with targets such as HMG-CoA reductase and the NF-κB pathway, leading to their observed hypolipidemic and anti-inflammatory effects. [, ]

A:

- In vitro: Irisolidone, the active metabolite of this compound, has demonstrated efficacy in cell-based assays by protecting HepG2 cells from tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity. [] It also inhibits IL-8 secretion and NF-κB activation in LPS-stimulated KATO III cells. []

- In vivo: Oral administration of this compound has shown protective effects in several animal models:

- Ethanol-Induced Toxicity: Reduces mortality, serum aminotransferase activity (markers of liver injury), and blood ethanol levels in mice. [, ]

- t-BHP-Induced Liver Injury: Significantly inhibits the increase in plasma alanine aminotransferase and aspartate aminotransferase activities in mice. []

- Triton WR1339-Induced Hyperlipidemia: Oral and intraperitoneal administration of both this compound and irisolidone significantly lower serum cholesterol and triglyceride levels in mice. []

- High-Fat Diet-Induced Hyperlipidemia: Oral administration of both this compound and irisolidone reduces serum cholesterol and triglyceride levels, as well as epididymal fat pad weight in mice. []

- Ethanol-Induced Gastric Injury: Both this compound and irisolidone, especially the latter, decrease the area of gastric lesions, suppress myeloperoxidase activity, CXCL4 secretion, and NF-κB activation in mice. []

ANone: Various analytical techniques are employed in the research on this compound:

- HPLC (High-Performance Liquid Chromatography): Used for separation, identification, and quantification of this compound in various matrices, including plant material and biological samples. [, , , , ]

- UV (Ultraviolet) Spectroscopy: Employed for the detection and quantification of this compound based on its UV absorbance properties. [, ]

- LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Utilized for the identification and structural characterization of this compound and its metabolites. [, ]

- UPLC-LTQ-Orbitrap-MS/MS (Ultra-Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap Mass Spectrometry): Applied for a comprehensive analysis of the chemical constituents in extracts containing this compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.